molecular formula C13H16O6 B13931747 Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate CAS No. 848245-33-0

Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate

Cat. No.: B13931747
CAS No.: 848245-33-0
M. Wt: 268.26 g/mol
InChI Key: KQVLVTBHQSSMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is an organic compound with intriguing properties and potential applications in various fields. This compound features a benzyl group substituted with a hydroxy group at the para position, and a methoxy group attached to a malonate ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate typically involves the reaction of 4-hydroxybenzyl alcohol with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through methylation using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF followed by the desired nucleophile.

Major Products Formed

    Oxidation: 2-(4-Hydroxybenzyl)-2-methoxymalonate.

    Reduction: Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate.

    Substitution: Dimethyl 2-(4-substituted benzyl)-2-methoxymalonate.

Scientific Research Applications

Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the methoxy and malonate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate
  • Dimethyl 2-(4-methoxybenzyl)-2-methoxymalonate
  • Dimethyl 2-(4-hydroxyphenyl)-2-methoxymalonate

Uniqueness

Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which allows for a broader range of chemical reactions and interactions compared to its analogs

Properties

CAS No.

848245-33-0

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

dimethyl 2-[(4-hydroxyphenyl)methyl]-2-methoxypropanedioate

InChI

InChI=1S/C13H16O6/c1-17-11(15)13(19-3,12(16)18-2)8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3

InChI Key

KQVLVTBHQSSMSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)(C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.